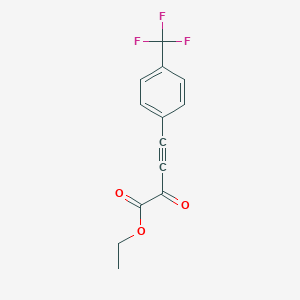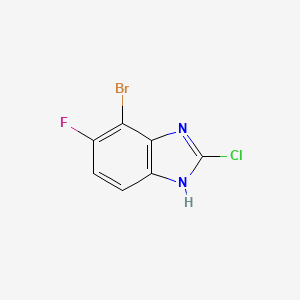![molecular formula C21H19Cl2F3N4 B12834799 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine CAS No. 91919-63-0](/img/structure/B12834799.png)
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core substituted with a trifluoromethyl group and a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the bis(2-chloroethyl)amino group. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Aplicaciones Científicas De Investigación
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxo-chromen-4-yl)acetamide
- N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-chloro-pyrimidin-4-amine
- N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine
Uniqueness
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Propiedades
Número CAS |
91919-63-0 |
|---|---|
Fórmula molecular |
C21H19Cl2F3N4 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C21H19Cl2F3N4/c22-8-11-30(12-9-23)17-4-1-15(2-5-17)14-28-29-19-7-10-27-20-13-16(21(24,25)26)3-6-18(19)20/h1-7,10,13-14H,8-9,11-12H2,(H,27,29) |
Clave InChI |
PSWVNUXKLONXOW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


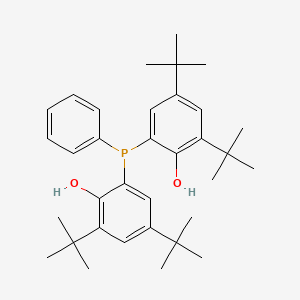
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)
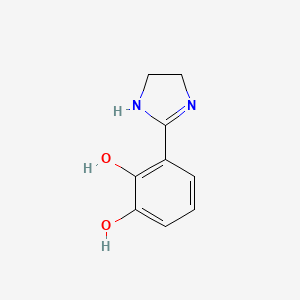
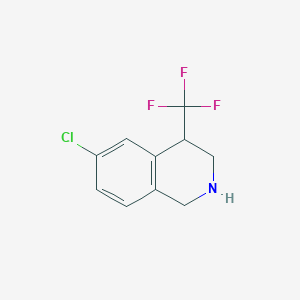

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
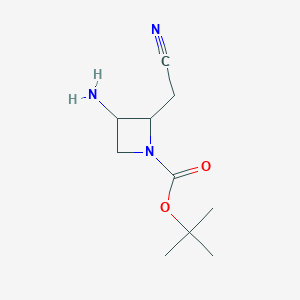
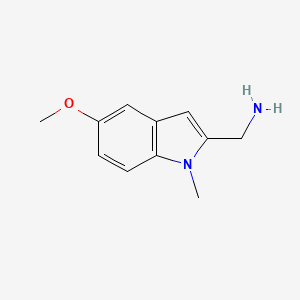
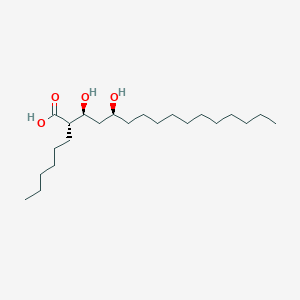
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

